2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
Overview
Description
2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as EMA401, is a small molecule drug that has been developed to treat chronic pain. It was discovered by a research team at the University of Sydney, Australia, and has since undergone clinical trials for the treatment of neuropathic pain.
Mechanism of Action
2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R), which is found on the surface of C-fibers. By inhibiting the activity of this receptor, 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide reduces the transmission of pain signals from the peripheral nerves to the spinal cord and brain.
Biochemical and physiological effects:
In addition to its effects on pain transmission, 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and improve nerve function in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide as a research tool is that it is a highly selective inhibitor of the AT2R, which means that it can be used to study the specific role of this receptor in pain transmission. However, one limitation is that 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has only been tested in preclinical models of neuropathic pain, and its effects in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. One possibility is to investigate its effects in other types of pain, such as inflammatory pain or cancer pain. Another direction is to explore the use of 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide in combination with other drugs, such as opioids, to enhance its pain-relieving effects. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide and its potential as a therapeutic agent for chronic pain.
Scientific Research Applications
2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been the focus of several scientific studies, with a particular emphasis on its potential as a treatment for neuropathic pain. In preclinical studies, 2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been shown to selectively inhibit the activity of a specific type of nerve fiber, known as C-fibers, which are involved in the transmission of pain signals.
properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-12-6-4-5-7-15(12)24-11-17(21)20-18-19-14-9-8-13(26(2,22)23)10-16(14)25-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOAMUKRDJHNCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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